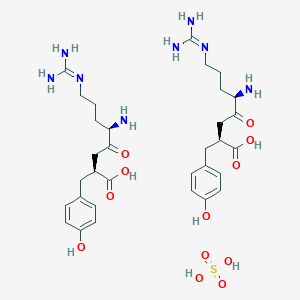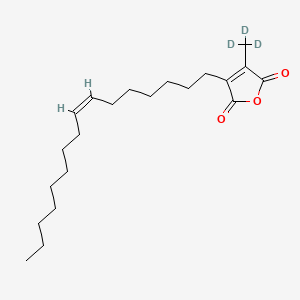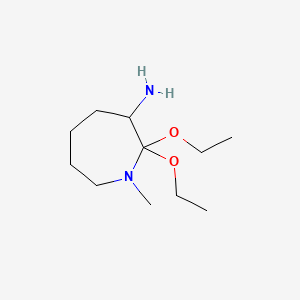
4-Chloropicolinic Acid Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloropicolinic Acid Hydrochloride, also known as 5470-22-4, is a chemical compound with the formula C6H4ClNO2 . It has a molecular weight of 157.55 g/mol .
Synthesis Analysis
The synthesis of 4-Chloropicolinic Acid Hydrochloride involves a two-stage process . In the first stage, 4-Chloro-pyridine-2-carboxylic acid methyl ester reacts with lithium hydroxide and water in tetrahydrofuran at 20°C . In the second stage, the product from the first stage reacts with hydrogen chloride and water .Molecular Structure Analysis
The InChI key for 4-Chloropicolinic Acid Hydrochloride is NNMYRMGMVLMQAY-UHFFFAOYSA-N . The compound has 10 heavy atoms, 6 aromatic heavy atoms, 1 rotatable bond, 3 H-bond acceptors, and 1 H-bond donor .Physical And Chemical Properties Analysis
4-Chloropicolinic Acid Hydrochloride has a molar refractivity of 36.21 and a topological polar surface area of 50.19 Ų . It has a high GI absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 0.99 .Aplicaciones Científicas De Investigación
Plant Growth Regulation : A derivative of Picolinic Acid, specifically 4-Amino-3,5,6-trichloropicolinic acid, has been identified as more toxic to many broad-leaved plants than other acids. It exhibits characteristics like absorption by foliage, translocation, and soil-leaching, retaining activity in soil for a longer duration (Hamaker et al., 1963).
Biodegradation : Strain LW1, belonging to the family Comamonadaceae, utilizes 1-chloro-4-nitrobenzene as a carbon, nitrogen, and energy source, transforming it into products including 5-chloropicolinic acid (Katsivela et al., 1999).
Synthesis : The synthesis of 3,4,5-trichloropicolinic acid from 4-chloro-pyridin-2-amine has been achieved through various chemical reactions, confirming its structure through IR, MS, 1HNMR, and 13CNMR (Huo Ling-yan, 2011).
Toxicity Studies : Research on the toxicity and mutagenicity of similar compounds like 2,4-dichlorophenoxyacetic acid has rapidly advanced, providing insights into specific characteristics of toxicity and mutagenicity (Zuanazzi et al., 2020).
Latex Flow Stimulation : 4-Amino—3,5,6-trichloropicolinic acid, when applied to Hevea Brasiliensis, resulted in larger and more persistent yield responses than other compounds, suggesting its role in stimulating latex flow (Abraham et al., 1972).
Soil Analysis : A method for estimating 6-chloropicolinic acid in soil has been developed, important for understanding the environmental impact of related compounds (Redemann, 1967).
Electrocatalytic Dechlorination : Chloropicolinic acid mixtures, including 3,5,6-trichloropicolinic acid, have been dechlorinated into picolinic acid using an electrocatalytic hydrogenation system with palladium-modified metal cathodes (Hong-xing et al., 2016).
Degradation in Soil : The degradation rate of 6-chloropicolinic acid in soil is significantly influenced by soil temperature, organic matter, and pH (Meikle et al., 1977).
Safety and Hazards
The safety data sheet for 4-Chloropicolinic Acid Hydrochloride indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is corrosive to metals and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Propiedades
IUPAC Name |
4-chloropyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2.ClH/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPWZVJHTRDNHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropicolinic Acid Hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethoxy-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B585914.png)




![N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide](/img/structure/B585924.png)




![1-Butyl-2,3,3-trimethyl-3H-benzo[E]indol-3-ium perchlorate](/img/structure/B585936.png)